Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate
Description
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS: 864771-44-8) is a boron-containing heterocyclic compound with the molecular formula C₁₈H₂₅BN₂O₄ and a molecular weight of 344.21 g/mol . It is synthesized via two-step substitution reactions, as confirmed by FTIR, NMR, and mass spectrometry (MS), and its crystal structure has been resolved using X-ray diffraction and density functional theory (DFT) . The compound serves as a critical intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize 1H-indazole derivatives for drug discovery .
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-14-9-8-13(10-12(14)11-20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXDKXUKSKMROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594615 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864771-44-8 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.
Esterification: The final step involves the esterification of the indazole carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The dioxaborolane group facilitates palladium-catalyzed cross-coupling reactions, a cornerstone of its synthetic utility. Key findings include:
Mechanistic Insights :
- The boronic ester undergoes transmetallation with aryl/heteroaryl halides in the presence of Pd⁰ catalysts .
- Base-mediated cleavage of the B–O bond in the dioxaborolane generates a boronate intermediate, which couples with the electrophilic partner .
Oxidative Transformations
The indazole ring and boronic ester participate in oxidation reactions under controlled conditions:
Structural Stability :
- DFT studies confirm that the tert-butyl group stabilizes the indazole ring against ring-opening during oxidation .
Nucleophilic Substitution at the Carboxylate
The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed deprotection:
| Acid | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| HCl (4M) | Dioxane, 25°C | 5-(Dioxaborolanyl)-1H-indazole | 95% | Intermediate for peptide coupling |
| TFA | CH₂Cl₂, 0°C | Free amine derivative (after subsequent steps) | 88% | Drug candidate synthesis |
Kinetics :
Functional Group Interconversion
The boronic ester serves as a handle for further derivatization:
Spectroscopic Validation :
- shifts from 30 ppm (dioxaborolane) to 18 ppm (boronic acid) confirm hydrolysis .
- IR spectra show loss of B–O stretching (1,350 cm⁻¹) upon halogenation .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs via:
- Boc Group Elimination : Releases isobutene and CO₂ at 185–220°C .
- Boronate Rearrangement : Forms boroxine derivatives above 250°C .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
- C–B Bond Cleavage : Generates aryl radicals detectable via EPR .
- Ring Contraction : Transient formation of benzotriazole analogs .
Key Research Findings
- DFT-Conformational Analysis :
- Crystallographic Data :
This compound’s versatility in cross-coupling, functional group interconversion, and stability under diverse conditions underscores its role as a critical intermediate in modern synthetic chemistry.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of indazole compounds exhibit anticancer properties. Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate serves as a precursor in synthesizing more complex indazole derivatives that have shown promising results against various cancer cell lines. For instance, the compound's ability to inhibit specific kinases involved in cancer progression is under investigation .
Role as a Synthetic Intermediate
This compound is utilized as an intermediate in the synthesis of other biologically active molecules. Its boron-containing moiety enhances reactivity and selectivity in cross-coupling reactions, particularly in the formation of carbon-boron bonds, which are crucial for building complex organic structures .
Cross-Coupling Reactions
This compound can participate in Suzuki-Miyaura cross-coupling reactions. This process allows for the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals. The presence of the dioxaborolane group facilitates the coupling with aryl halides under mild conditions .
Material Science
In material science, this compound is explored for its potential use in creating advanced materials such as sensors and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the indazole and boron functionalities can lead to enhanced performance characteristics in these applications .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate exerts its effects depends on its application. In catalytic processes, the boron center can coordinate with transition metals, facilitating various organic transformations. In biological systems, the indazole ring can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Properties :
- Melting Point : 110°C
- Boiling Point : 461.4±37.0°C (predicted)
- Density : 1.13±0.1 g/cm³
- Storage : Under inert gas (N₂ or Ar) at 2–8°C .
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The compound belongs to a class of tert-butyl-protected boronates. Key analogues include:
| Compound Name | CAS Number | Similarity Score | Core Structure Differences |
|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 862723-42-0 | 0.90 | Lacks tert-butyl carbamate group |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 885618-33-7 | 0.85 | Boronate at position 4 (vs. 5) |
| tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | 1218790-30-7 | 0.70 | Indole core with Cl substituent |
| tert-Butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | - | 0.65 | Pyrazole core with methyl groups |
Notes:
Physical and Chemical Properties
Key Observations :
Target Compound :
Analogues :
Commercial Availability and Pricing
| Compound | Purity | Supplier | Price (1g) |
|---|---|---|---|
| Target Compound | 97% | Thermo Scientific | $70,500 JPY |
| tert-Butyl 5-chloro-indole derivative | 95% | Bide | Not disclosed |
| tert-Butyl isoindoline derivative | 97% | American Elements | $1,200 USD |
Notes:
- The target compound is widely available from suppliers like Thermo Scientific and Eon Biotech, reflecting its demand in pharmaceutical R&D .
Biological Activity
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate (CAS No. 864771-44-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H25BN2O4
- Molecular Weight : 344.22 g/mol
- IUPAC Name : this compound
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety enhances its reactivity and binding affinity towards specific proteins involved in cellular signaling pathways.
Target Interactions
This compound has been noted for its interactions with:
- Kinases : Inhibition of certain kinases involved in cancer progression.
- Enzymes : Potential inhibition of enzymes that contribute to metabolic disorders.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Mechanistic Studies
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through:
- Activation of Caspases : Leading to programmed cell death.
- Cell Cycle Arrest : Particularly at the G2/M phase.
Case Study 1: In Vivo Efficacy
A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight over a period of four weeks.
Case Study 2: Safety Profile
In a toxicity assessment involving rats:
Q & A
Q. What are the primary synthetic applications of this compound in organic chemistry?
This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl halides and boronic esters. It is frequently employed in the synthesis of complex heterocycles, such as indazole-pyrimidine hybrids, via palladium-catalyzed coupling (e.g., with chloropyrimidine derivatives) . Typical reaction conditions involve Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ as catalysts, dioxane/water solvent systems, and bases like K₂CO₃ or CsF. Purification is often achieved via silica gel chromatography (PE/EA gradients) .
Q. How is this compound characterized post-synthesis?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 8.33–6.67 ppm for aromatic protons in DMSO-d₆) and mass spectrometry (e.g., m/z 417 [M+H]⁺). Advanced characterization includes X-ray crystallography to resolve molecular geometry and DFT calculations to validate bond lengths and angles, as demonstrated in crystallographic studies of analogous indoline-boronate derivatives .
Q. What safety precautions are required when handling this compound?
Standard boronate ester safety protocols apply: avoid ignition sources (P210), use PPE, and ensure proper ventilation. Safety codes from hazard sheets recommend storing at 2–8°C and referencing material safety data sheets (MSDS) for spill management .
Advanced Research Questions
Q. How can researchers optimize low yields in Suzuki couplings involving this compound?
Contradictory yields (e.g., 35% vs. 53% in similar reactions) suggest sensitivity to:
- Catalyst selection : Pd(dppf)Cl₂·CH₂Cl₂ may outperform Pd(PPh₃)₄ in sterically hindered systems .
- Solvent ratios : A dioxane/water ratio of 10:1 improves solubility of hydrophobic intermediates .
- Microwave irradiation : Shortening reaction times (20–30 min vs. 16–24 h under conventional heating) enhances efficiency .
- Base choice : CsF (3 equiv.) vs. K₂CO₃ can mitigate side reactions in moisture-sensitive steps .
Q. What computational methods are used to predict the reactivity of this compound?
Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boronate group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cross-couplings . Molecular electrostatic potential (MEP) maps further clarify charge distribution for reaction site prioritization .
Q. How do structural modifications (e.g., Boc-group substitution) impact coupling efficiency?
The tert-butoxycarbonyl (Boc) group on the indazole nitrogen enhances solubility in nonpolar solvents (e.g., dioxane) but may sterically hinder coupling. Comparative studies with Boc-free analogs show 10–15% yield reductions due to increased byproduct formation, necessitating careful balancing of protecting group strategies .
Q. What analytical strategies resolve contradictory NMR data in boronate-containing products?
Discrepancies in aromatic proton splitting (e.g., J = 5.6–8.0 Hz) may arise from rotameric equilibria or boronate ester dynamics. Techniques include:
- Variable-temperature NMR to freeze conformational exchange.
- COSY/HSQC experiments to assign overlapping signals in crowded regions (e.g., δ 7.55–7.51 ppm) .
Methodological Tables
Table 1. Representative Reaction Conditions and Yields
| Catalyst | Solvent System | Base | Time/Temp | Yield | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂·CH₂Cl₂ | Dioxane/H₂O (10:1) | K₂CO₃ | 100°C, 16 h | 35% | |
| Pd(PPh₃)₄ | Dioxane/H₂O (10:1) | CsF | Microwave, 110°C, 20 min | 53% |
Table 2. Key DFT-Optimized Parameters for Structural Validation
| Parameter | X-Ray Value | DFT Value | Deviation |
|---|---|---|---|
| B–O Bond Length (Å) | 1.36 | 1.38 | ±0.02 |
| Dihedral Angle (°) | 172.1 | 170.5 | -1.6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
